1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core structure, which is a fusion of benzene and imidazole rings, with additional ethenyl and ethenylthio substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Ethenyl and Ethenylthio Groups: The ethenyl and ethenylthio substituents can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of suitable catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core and the ethenylthio group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, antiviral, and anticancer agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in studying enzyme inhibition and protein interactions due to its ability to bind to biological targets.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The ethenyl and ethenylthio groups enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole: The parent compound without ethenyl and ethenylthio substituents.
2-(Ethenylthio)-1H-benzimidazole: Lacks the additional ethenyl group.
1H-Benzimidazole, 2-phenyl-: Substituted with a phenyl group instead of ethenyl and ethenylthio groups.
Uniqueness: 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- is unique due to the presence of both ethenyl and ethenylthio groups, which confer distinct chemical properties and enhance its reactivity and binding affinity in various applications .
Eigenschaften
CAS-Nummer |
53243-14-4 |
---|---|
Molekularformel |
C11H10N2S |
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
1-ethenyl-2-ethenylsulfanylbenzimidazole |
InChI |
InChI=1S/C11H10N2S/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h3-8H,1-2H2 |
InChI-Schlüssel |
MAIOQASXPBJCMY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C2=CC=CC=C2N=C1SC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.